2-(Piperazin-1-YL)-5-(trifluoromethyl)pyrimidine

Catalog No.
S3345251
CAS No.
745066-18-6
M.F
C9H11F3N4
M. Wt
232.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Piperazin-1-YL)-5-(trifluoromethyl)pyrimidine

CAS Number

745066-18-6

Product Name

2-(Piperazin-1-YL)-5-(trifluoromethyl)pyrimidine

IUPAC Name

2-piperazin-1-yl-5-(trifluoromethyl)pyrimidine

Molecular Formula

C9H11F3N4

Molecular Weight

232.21 g/mol

InChI

InChI=1S/C9H11F3N4/c10-9(11,12)7-5-14-8(15-6-7)16-3-1-13-2-4-16/h5-6,13H,1-4H2

InChI Key

AJPNCKCRSAVLLC-UHFFFAOYSA-N

SMILES

C1CN(CCN1)C2=NC=C(C=N2)C(F)(F)F

Canonical SMILES

C1CN(CCN1)C2=NC=C(C=N2)C(F)(F)F
  • Kinase Inhibition

    The piperazine ring is a common functional group found in many kinase inhibitors. Kinases are enzymes involved in regulating various cellular processes. Molecules with a piperazine moiety can interact with the binding pocket of kinases, potentially leading to their inhibition []. Further research is needed to determine if 2-(Piperazin-1-YL)-5-(trifluoromethyl)pyrimidine exhibits kinase inhibitory activity.

  • Medicinal Chemistry Lead Compound

    The presence of a trifluoromethyl group can enhance the drug-like properties of a molecule, such as improving its metabolic stability. This makes 2-(Piperazin-1-YL)-5-(trifluoromethyl)pyrimidine a potential candidate for further development as a lead compound in medicinal chemistry []. Researchers might use it as a starting point to synthesize and test analogs with more targeted biological activity.

2-(Piperazin-1-YL)-5-(trifluoromethyl)pyrimidine is a chemical compound characterized by its unique structure, which includes a piperazine moiety and a trifluoromethyl group attached to a pyrimidine ring. The molecular formula of this compound is C9H11F3N4, and it has gained attention in medicinal chemistry due to its potential biological activities and applications in drug development .

Typical for heterocycles, particularly those involving nucleophilic substitutions and electrophilic additions. The trifluoromethyl group is known for its ability to enhance the lipophilicity and metabolic stability of compounds, making it a valuable feature in drug design. Reactions may include:

  • Nucleophilic substitution: The piperazine nitrogen can act as a nucleophile, allowing for the introduction of various substituents.
  • Electrophilic aromatic substitution: The pyrimidine ring can undergo electrophilic attack, particularly at positions that are ortho or para to the piperazine attachment.

2-(Piperazin-1-YL)-5-(trifluoromethyl)pyrimidine exhibits significant biological activity, particularly as an antimicrobial and antiviral agent. Studies have shown that derivatives of pyrimidine-piperazine hybrids can inhibit viral replication, including that of the Chikungunya virus . Furthermore, these compounds have been explored for their potential neuroprotective effects, possibly through mechanisms involving the inhibition of inflammatory pathways and apoptosis .

The synthesis of 2-(Piperazin-1-YL)-5-(trifluoromethyl)pyrimidine typically involves several steps:

  • Formation of the pyrimidine core: This can be achieved through condensation reactions involving urea or thiourea with appropriate aldehydes and ketones.
  • Introduction of the piperazine moiety: This step may involve nucleophilic substitution where piperazine reacts with a halogenated pyrimidine derivative.
  • Trifluoromethylation: The introduction of the trifluoromethyl group can be accomplished using reagents such as trifluoromethyl iodide or via metal-catalyzed processes.

These methods allow for the efficient synthesis of the target compound while maintaining high yields and purity .

The applications of 2-(Piperazin-1-YL)-5-(trifluoromethyl)pyrimidine are diverse:

  • Pharmaceutical development: Due to its biological activity, it serves as a lead compound for developing new antimicrobial and antiviral agents.
  • Research tool: It is utilized in studies investigating the mechanisms of action against specific viral infections and neuroinflammatory conditions.
  • Chemical probes: The compound can be used to explore interactions with biological targets in drug discovery processes.

Interaction studies have demonstrated that 2-(Piperazin-1-YL)-5-(trifluoromethyl)pyrimidine interacts with various biological macromolecules. These studies often utilize techniques such as:

  • Molecular docking: To predict binding affinities to viral proteins or receptors involved in neuroinflammation.
  • In vitro assays: To evaluate the efficacy against specific pathogens or cellular models.

Such studies are crucial for understanding the pharmacodynamics and pharmacokinetics of this compound in biological systems .

Several compounds share structural similarities with 2-(Piperazin-1-YL)-5-(trifluoromethyl)pyrimidine. Below is a comparison highlighting their uniqueness:

Compound NameStructureBiological ActivityUnique Features
2-(4-(Phenylsulfonyl)piperazine-1-yl)pyrimidineContains piperazine and pyrimidineAntiviral activity against Chikungunya virusSulfonyl group enhances solubility
N2,N4-bis(4-(piperazine-1-yl)phenyl)pyrimidineBis-piperazine derivativePotential anticancer propertiesDual piperazine enhances receptor binding
4-(4-(piperazine-1-yl)phenyl)-6-methylpyrimidin-2-amineSimilar backbone with methyl substitutionAntimicrobial propertiesMethyl group may influence metabolic stability

These compounds illustrate variations in substituents that can significantly affect their biological activities and pharmacological profiles, emphasizing the importance of structural modifications in drug design .

XLogP3

0.9

Wikipedia

2-(Piperazin-1-yl)-5-(trifluoromethyl)pyrimidine

Dates

Modify: 2023-07-26

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